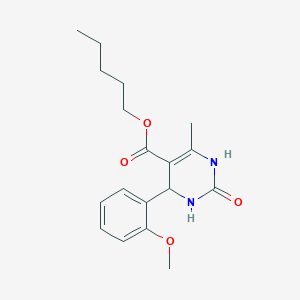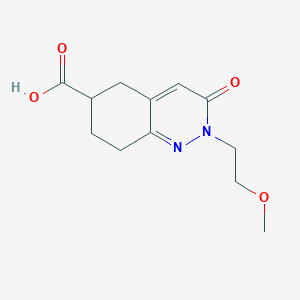
tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyéthyl)-4-(2-hydroxypropan-2-yl)pipéridine-1-carboxylate de tert-butyle : est un composé organique synthétique qui appartient à la classe des dérivés de la pipéridine. Ces composés sont connus pour leurs applications diverses en chimie médicinale, en particulier comme intermédiaires dans la synthèse de produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2-hydroxyéthyl)-4-(2-hydroxypropan-2-yl)pipéridine-1-carboxylate de tert-butyle implique généralement les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié tel qu’une 1,5-diamine.
Introduction des groupes hydroxyéthyl et hydroxypropan-2-yl : Ces groupes peuvent être introduits par des réactions de substitution nucléophile utilisant des halogénoalcanes appropriés.
Protection tert-butyle : Le groupe carboxylate est protégé à l’aide de chloroformiate de tert-butyle en conditions basiques.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer :
Réacteurs discontinus ou à flux continu : Pour assurer un mélange efficace et un contrôle de la réaction.
Étapes de purification : Y compris la cristallisation, la distillation ou la chromatographie pour obtenir le produit pur.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Les groupes hydroxy peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut subir des réactions de réduction pour former des alcools ou des amines.
Substitution : Les groupes hydroxy peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactifs appropriés.
Réactifs et conditions courantes
Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs de substitution : Tels que les halogénoalcanes ou les sulfonates.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones, tandis que la substitution peut introduire de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
Chimie
Intermédiaire de synthèse : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Catalyse : Peut servir de ligand dans des réactions catalytiques.
Biologie
Inhibition enzymatique : Utilisation potentielle comme inhibiteur enzymatique dans des études biochimiques.
Médecine
Développement de médicaments : Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industrie
Science des matériaux : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 4-(2-Hydroxyéthyl)-4-(2-hydroxypropan-2-yl)pipéridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les groupes hydroxy peuvent former des liaisons hydrogène avec les molécules cibles, ce qui influence leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2-Hydroxyéthyl)pipéridine-1-carboxylate de tert-butyle : Manque le groupe hydroxypropan-2-yl.
4-(2-Hydroxypropan-2-yl)pipéridine-1-carboxylate de tert-butyle : Manque le groupe hydroxyéthyl.
Unicité
La présence à la fois des groupes hydroxyéthyl et hydroxypropan-2-yl dans le 4-(2-Hydroxyéthyl)-4-(2-hydroxypropan-2-yl)pipéridine-1-carboxylate de tert-butyle confère des propriétés chimiques uniques, ce qui en fait un intermédiaire polyvalent en chimie synthétique.
Propriétés
Numéro CAS |
374794-97-5 |
|---|---|
Formule moléculaire |
C15H29NO4 |
Poids moléculaire |
287.39 g/mol |
Nom IUPAC |
tert-butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H29NO4/c1-13(2,3)20-12(18)16-9-6-15(7-10-16,8-11-17)14(4,5)19/h17,19H,6-11H2,1-5H3 |
Clé InChI |
MMYKMZKZFCIYOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


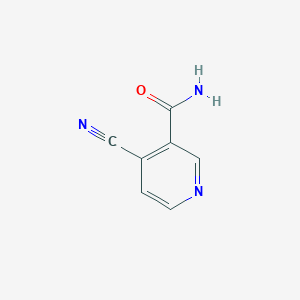
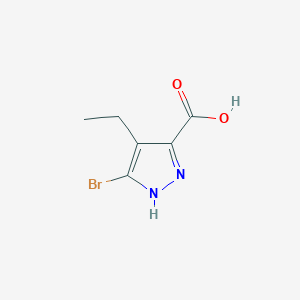
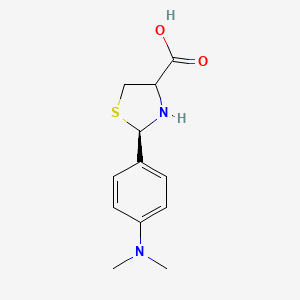
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
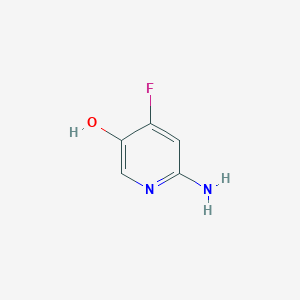
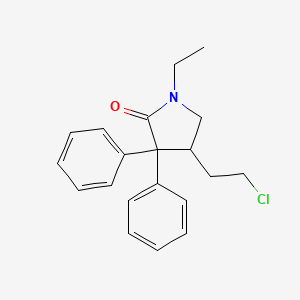
![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)

![Ethyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B11775237.png)
![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)
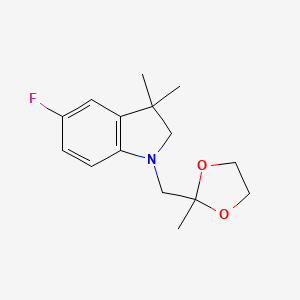
![1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole](/img/structure/B11775259.png)
